

The NF449 Inhibitor: A Technical Guide to its Basic Science Applications

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Compound of Interest		
Compound Name:	nf449	
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Introduction

NF449 is a potent and highly selective antagonist of the P2X1 purinergic receptor, a ligand-gated ion channel activated by extracellular adenosine 5'-triphosphate (ATP). As a derivative of suramin, **NF449** has become an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of the P2X1 receptor in a variety of biological systems. Its high affinity and selectivity make it superior to less specific P2 receptor antagonists, enabling precise investigation into P2X1-mediated signaling pathways. Beyond its primary target, **NF449** has also been identified as a selective antagonist of the Gs α subunit of heterotrimeric G proteins, offering a unique avenue for studying Gs α -dependent signaling cascades.

This technical guide provides an in-depth overview of the basic science applications of **NF449**, including its mechanism of action, quantitative data on its receptor affinity, detailed experimental protocols for its use, and its application in various fields of research.

Mechanism of Action

NF449 acts as a competitive antagonist at the P2X1 receptor.[1] It binds to the extracellular domain of the receptor, thereby preventing the binding of ATP and subsequent channel opening. This inhibition is reversible, and the degree of antagonism is dependent on the concentration of both **NF449** and the agonist, ATP.[1] The high potency of **NF449** at the P2X1



receptor is in the subnanomolar to nanomolar range, with significantly lower affinity for other P2X and P2Y receptor subtypes.[2]

Additionally, **NF449** has been shown to selectively inhibit the Gs α subunit of G proteins. It interferes with the exchange of GDP for GTP on Gs α , which is a critical step in its activation. This prevents the subsequent activation of adenylyl cyclase and the production of cyclic AMP (cAMP), effectively blocking Gs α -mediated signaling pathways.

Data Presentation: Quantitative Analysis of NF449 Inhibition

The inhibitory potency of **NF449** has been characterized across various receptor subtypes. The following tables summarize the key quantitative data from the literature.

Receptor Subtype	Species	IC50 (nM)	Reference
rP2X1	Rat	0.28	[2]
hP2X1	Human	0.05	[1]
rP2X1+5	Rat	0.69	[2]
rP2X2	Rat	47,000	[2]
rP2X2+3	Rat	120	[2]
rP2X3	Rat	1,820	[2]
rP2X4	Rat	>300,000	[2]
hP2X7	Human	40,000	[1]

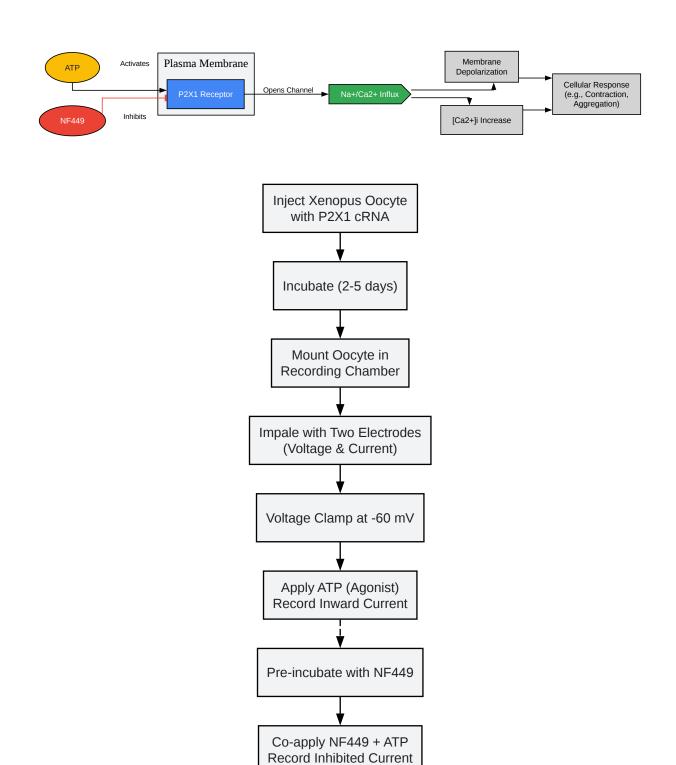


Receptor Subtype	Preparation	pA2 / pIC50	Reference
rP2X1	Recombinant (Oocytes)	pIC50 = 9.54	[2]
P2X1	Native (Rat Vas Deferens)	pIC50 = 7.15	[2]
hP2X1	Recombinant (Oocytes)	pA2 = 10.7	[1]
P2X3	Native (Guinea-Pig Ileum)	pIC50 = 5.04	[2]
P2Y1	Native (Guinea-Pig Ileum)	pIC50 = 4.85	[2]
P2Y2	Recombinant (HEK 293 Cells)	pIC50 = 3.86	[2]

Signaling Pathways

The primary signaling pathway inhibited by **NF449** is the P2X1 receptor-mediated cation influx. Upon activation by ATP, the P2X1 receptor channel opens, allowing the influx of Na+ and Ca2+ into the cell. This leads to membrane depolarization and an increase in intracellular calcium, which triggers various downstream cellular responses. **NF449** competitively blocks this initial step.





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Data Analysis (IC50 Calculation)



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References

- 1. NF449, a novel picomolar potency antagonist at human P2X1 receptors PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NF449: a subnanomolar potency antagonist at recombinant rat P2X1 receptors PubMed [pubmed.ncbi.nlm.nih.gov]
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